molecular formula C25H29N5OS B2722568 N-(3-{5-[1-(1H-indol-6-ylcarbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)propanamide CAS No. 1029733-44-5

N-(3-{5-[1-(1H-indol-6-ylcarbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)propanamide

Cat. No. B2722568
CAS RN: 1029733-44-5
M. Wt: 447.6
InChI Key: DFJOMXCFFPJBQA-UHFFFAOYSA-N
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Description

The compound “N-(3-{5-[1-(1H-indol-6-ylcarbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)propanamide” is a complex organic molecule. It contains an indole nucleus, which is a prevalent moiety in many bioactive compounds and drugs . The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making it useful in developing new derivatives .

Scientific Research Applications

Alzheimer's Disease Treatment Candidates

One study focused on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for treating Alzheimer's disease. The compounds exhibited enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme associated with the pathology of Alzheimer's disease. This research suggests that these compounds may have potential as therapeutic agents for Alzheimer's treatment due to their ability to inhibit AChE (A. Rehman et al., 2018).

Anticancer Activity

Another study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Some of the synthesized compounds demonstrated strong anticancer activity, with low IC50 values, indicating their potential as therapeutic agents for cancer treatment. This highlights the compound's relevance in the development of new anticancer drugs (A. Rehman et al., 2018).

Gastric Acid Antisecretory Activity

Research into N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides revealed compounds with significant antisecretory activity against histamine-induced gastric acid secretion in rats. These findings suggest the therapeutic potential of such compounds for treating conditions associated with excessive gastric acid secretion (I. Ueda et al., 1991).

Analgesia and Structural Analysis

The structural characterization of fentanyl analogs has been performed to understand their analgesic properties better. Studies involving NMR spectroscopy and X-ray crystallography provided insight into the molecular structure and potential pharmacological applications of these compounds, including long-acting analgesia (M. Jimeno et al., 2003).

Urease Inhibition for Therapeutic Applications

Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and evaluated for their in vitro inhibitory potential against the urease enzyme. Compounds from this study showed potent urease inhibitory activity, suggesting their value in therapeutic applications where urease activity is implicated (M. Nazir et al., 2018).

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5OS/c1-3-20-9-7-8-19(2)23(20)28-22(31)18-32-25-24(26-12-13-27-25)30-16-14-29(15-17-30)21-10-5-4-6-11-21/h4-13H,3,14-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJOMXCFFPJBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide

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